molecular formula C11H9F2NO2 B068647 ethyl 5,6-difluoro-1H-indole-2-carboxylate CAS No. 169674-34-4

ethyl 5,6-difluoro-1H-indole-2-carboxylate

Cat. No.: B068647
CAS No.: 169674-34-4
M. Wt: 225.19 g/mol
InChI Key: OVSOYWROLOCQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, and an ethyl ester group at the 2 position. The indole scaffold is a significant heterocyclic system in natural products and drugs, playing a crucial role in various biological processes .

Scientific Research Applications

Ethyl 5,6-difluoro-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-difluoro-1H-indole-2-carboxylate typically involves the fluorination of indole derivatives. One common method is the reaction of indole with a fluorinating agent, such as ammonium fluoride, in the presence of hydrofluoric acid . This reaction introduces fluorine atoms at the desired positions on the indole ring. The resulting 5,6-difluoroindole is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or ketones .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-difluoro-1H-indole-2-carboxylate
  • 5,6-Difluoroindole-3-carboxaldehyde
  • 5,6-Difluoroindole-2-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature imparts distinct chemical and biological properties, such as enhanced lipophilicity and improved pharmacokinetic profiles compared to similar compounds .

Properties

IUPAC Name

ethyl 5,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSOYWROLOCQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597134
Record name Ethyl 5,6-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-34-4
Record name Ethyl 5,6-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5,6-difluoro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.